N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0689831
InChI: InChI=1S/C20H19N3O4S/c1-2-3-12-27-17-10-6-14(7-11-17)18-13-28-20(21-18)22-19(24)15-4-8-16(9-5-15)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
SMILES: CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.4 g/mol

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

CAS No.:

Cat. No.: VC0689831

Molecular Formula: C20H19N3O4S

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide -

Specification

Molecular Formula C20H19N3O4S
Molecular Weight 397.4 g/mol
IUPAC Name N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Standard InChI InChI=1S/C20H19N3O4S/c1-2-3-12-27-17-10-6-14(7-11-17)18-13-28-20(21-18)22-19(24)15-4-8-16(9-5-15)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
Standard InChI Key PWROSLXLGWZYFI-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator